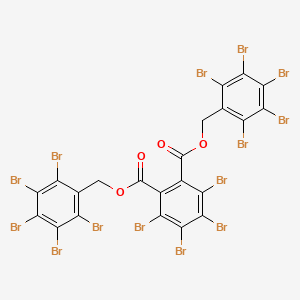

Bis(pentabromobenzyl) tetrabromophthalate

Description

Structure

3D Structure

Properties

CAS No. |

82001-21-6 |

|---|---|

Molecular Formula |

C22H4Br14O4 |

Molecular Weight |

1450.9 g/mol |

IUPAC Name |

bis[(2,3,4,5,6-pentabromophenyl)methyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H4Br14O4/c23-7-3(8(24)14(30)19(35)13(7)29)1-39-21(37)5-6(12(28)18(34)17(33)11(5)27)22(38)40-2-4-9(25)15(31)20(36)16(32)10(4)26/h1-2H2 |

InChI Key |

NIMRNRQNVGDVEU-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Bis Pentabromobenzyl Tetrabromophthalate

Spatial and Temporal Trends in Environmental Compartments

Comprehensive studies detailing the spatial and temporal trends of Bis(pentabromobenzyl) tetrabromophthalate in various environmental compartments are not currently available. General research on novel flame retardants indicates that, like their predecessors such as polybrominated diphenyl ethers (PBDEs), these compounds can be released into the environment and detected in various matrices. scholaris.ca However, specific concentration data for this compound remains unpublished.

Atmospheric Distribution and Transport Dynamics

There is no available data concerning the atmospheric concentrations, transport dynamics, or potential for long-range atmospheric transport of this compound. Generic assessments of halogenated flame retardants suggest that compounds with certain physical-chemical properties can be subject to atmospheric transport, but specific studies on this compound are lacking. scholaris.ca

Aquatic System Concentrations and Partitioning

Information regarding the concentrations and partitioning behavior of this compound in aquatic systems, including water columns and suspended solids, has not been documented in peer-reviewed literature.

Terrestrial and Sediment Accumulation Profiles

There are no available studies that have measured the accumulation of this compound in soil or sediment. While it is generally understood that hydrophobic compounds like many flame retardants can accumulate in sediments, specific data for this compound is absent. scholaris.ca

Occurrence in Biota and Food Webs

No studies were found that have investigated the presence or bioaccumulation of this compound in any biological organisms or its potential to move through food webs. The bioaccumulation potential is a key characteristic for assessing the environmental risk of flame retardants, but for this specific compound, such data is not available. scholaris.cahabitablefuture.orghabitablefuture.org

Source Apportionment and Release Pathways to the Environment

The primary sources and release pathways of this compound into the environment have not been specifically identified or quantified. As an additive flame retardant, it is presumed to be used in various consumer and industrial products. habitablefuture.org General release pathways for such chemicals include emissions during manufacturing, leaching from products during their use, and disposal in landfills. scholaris.ca However, without dedicated studies, the significance of these pathways for this compound is unknown.

Data Tables

Due to the lack of quantitative data in the available literature, no data tables on the environmental occurrence and distribution of this compound can be generated.

Lack of Sufficient Data for Environmental Fate and Transport Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available data regarding the environmental fate and transport processes of the specific chemical compound This compound . The searches were conducted using the compound name, its systematic name (1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, bis(2,3,4,5,6-pentabromobenzyl) ester), and its associated CAS number (52434-92-7).

The performed queries did not yield sufficient information to populate the requested article sections on:

Environmental Fate and Transport Processes of Bis Pentabromobenzyl Tetrabromophthalate

Influence of Environmental Factors on Mobility and Distribution

The available scientific literature is largely focused on other brominated flame retardants, most notably Bis(2-ethylhexyl) tetrabromophthalate (TBPH) (CAS No. 26040-51-7) and Tris(2,3-dibromopropyl) isocyanurate (TBC) (CAS No. 52434-90-9). nih.govresearchgate.netcanada.canih.gov While these compounds are also brominated flame retardants, their chemical structures, and therefore their environmental behaviors, are distinct from Bis(pentabromobenzyl) tetrabromophthalate.

Due to the explicit instruction to focus solely on this compound and the absence of specific research findings for this compound in the areas of environmental persistence, long-range transport, and partitioning, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

To proceed with this topic, further primary research into the environmental characteristics of this compound would be required.

Degradation and Transformation Pathways of Bis Pentabromobenzyl Tetrabromophthalate

Abiotic Degradation Mechanisms in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For BFRs, the primary abiotic degradation mechanisms of interest are photolysis and hydrolysis.

Photolytic Transformation Processes and Kinetics

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For many BFRs, this is a key transformation pathway. For instance, studies on decabromodiphenyl ethane (B1197151) (DBDPE) have shown that it undergoes photolytic degradation, leading to the formation of less brominated products through a process of sequential debromination. nih.gov The rate of this degradation can be influenced by the environmental matrix, such as whether the compound is in a solvent, on a solid surface like silica (B1680970) gel, or in the presence of humic acids. nih.gov

However, no specific studies on the photolytic transformation processes or kinetics of Bis(pentabromobenzyl) tetrabromophthalate have been found. Research is needed to determine if this compound is susceptible to photolysis, to identify the resulting transformation products, and to quantify the rate of its degradation under various environmental conditions.

Hydrolytic Stability and Reaction Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkages in phthalate-based compounds can be susceptible to hydrolysis, which can be influenced by pH. For example, the hydrolytic stability of some BFRs has been investigated as a potential degradation pathway.

There is currently no available data on the hydrolytic stability or reaction pathways of this compound. Studies are required to assess its stability in aqueous environments at different pH levels and to identify any potential hydrolysis products.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial area of study for understanding the persistence of chemicals in the environment.

Microbial Biodegradation Kinetics and Metabolite Formation

Microorganisms in soil, sediment, and water can metabolize a wide range of chemical compounds. The biodegradation of BFRs can occur under both aerobic and anaerobic conditions, often involving debromination steps. For example, some bacteria have been shown to degrade brominated compounds, and this process can be influenced by the presence of other carbon sources. mdpi.com

There is no published research on the microbial biodegradation of this compound. It is unknown whether microorganisms can degrade this compound, what the kinetics of such degradation would be, and what metabolites might be formed.

Enzymatic Transformation Processes in Environmental Microorganisms

The breakdown of complex organic molecules by microorganisms is facilitated by specific enzymes. For halogenated compounds, dehalogenase enzymes can play a critical role in initiating the degradation process. researchgate.net The study of enzymatic transformation can provide a detailed understanding of the biochemical pathways involved in biodegradation.

No information is available regarding the enzymatic transformation of this compound by environmental microorganisms. Research into the specific enzymes and metabolic pathways that could potentially degrade this compound is needed.

Identification and Characterization of Environmental Transformation Products

When a compound degrades in the environment, it is transformed into other chemicals, known as transformation products. These products can sometimes be more toxic or persistent than the parent compound. For other BFRs, transformation products have been identified, such as lower-brominated congeners from photolytic degradation or hydroxylated and debrominated metabolites from biological processes.

The absence of scientific data on the degradation and transformation of this compound represents a significant gap in environmental science. To adequately assess its environmental persistence, potential for bioaccumulation, and the risks posed by its transformation products, dedicated research into its photolytic, hydrolytic, and biotic degradation pathways is essential.

Environmental Implications of Degradation Products and Their Stability

The environmental fate of this compound, a brominated flame retardant (BFR), is a subject of increasing scientific scrutiny. While polymeric BFRs were designed to be more stable and less bioavailable than their smaller monomeric predecessors, research indicates that they are not entirely inert and can degrade under environmental conditions such as exposure to heat and UV light. nih.govacs.org The degradation of these complex molecules can lead to the formation of various smaller, potentially more mobile, and toxic compounds, raising concerns about their long-term environmental impact. acs.orgnih.gov

The breakdown of BFRs can result in less brominated compounds that may be more persistent and toxic than the parent substance. nih.govresearchgate.net For instance, the photodegradation of some BFRs is known to produce lower brominated congeners, which can have enhanced toxicity. nih.gov While specific studies on the complete degradation pathways of this compound are limited, the general principles of BFR degradation suggest that its breakdown products could pose environmental risks.

The stability of these degradation products is a key factor in their environmental impact. More stable degradation products will persist in the environment, allowing for greater potential for bioaccumulation and long-range transport. nih.gov The process of debromination, a common degradation pathway for BFRs, can lead to the formation of compounds that are structurally similar to other known persistent organic pollutants. wikipedia.org

The environmental implications of these degradation products are multifaceted. They can enter various environmental compartments, including soil, water, and air, and have been detected in wildlife and even human tissues. nih.govnih.gov The toxicity of these breakdown products is a significant concern. For example, the non-brominated analogue of a similar BFR, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), is a known endocrine disruptor. wikipedia.org While the specific toxicological profiles of the degradation products of this compound are not extensively documented, the potential for the formation of harmful substances warrants further investigation. acs.org

Research on a related compound, bis(2-ethylhexyl) tetrabromophthalate (TBPH), has shown that it can undergo photolytic degradation to form di- and tribrominated analogues. wikipedia.orgatamanchemicals.com Although the exact structures of these products were not fully confirmed in all studies, this pattern of degradation highlights the potential for the formation of multiple, lower-brominated substances from a single parent BFR. wikipedia.orgatamanchemicals.com One of the identified metabolites of TBPH is mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), which was formed in in-vitro studies. nih.govresearchgate.net

The following table summarizes key information regarding the degradation products of a related brominated flame retardant, TBPH, which can provide insights into the potential degradation pathways and products of this compound.

| Parent Compound | Degradation Process | Degradation Products | Environmental Implications |

| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Photolytic Degradation (UV) | Di- and tribrominated analogues | Potential for increased mobility and toxicity compared to the parent compound. wikipedia.orgatamanchemicals.com |

| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Metabolism (in vitro) | Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) | Formation of metabolites with unknown toxicity and fate. nih.govresearchgate.net |

Bioaccumulation and Trophic Transfer of Bis Pentabromobenzyl Tetrabromophthalate

Bioaccumulation Factors in Aquatic Organisms

The bioaccumulation of TBPH in aquatic environments has been the subject of targeted research, with studies focusing on organisms in direct contact with contaminated sediment and water.

Detailed research on the sediment-dwelling oligochaete, Lumbriculus variegatus, has provided specific bioaccumulation data. In a laboratory setting, these worms were exposed to sediment spiked with TBPH over an extended period to determine their steady-state biota-sediment accumulation factors (BSAFs). The BSAF is a measure of the extent to which a chemical is accumulated in an organism from the sediment, normalized to the lipid content of the organism and the organic carbon content of the sediment. For TBPH, a steady-state BSAF of 0.254 (kg organic carbon/kg lipid) was determined. nih.gov Interestingly, its potential biotransformation product, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP), exhibited a significantly higher BSAF of 1.50, suggesting it is more readily accumulated from sediment than the parent compound. nih.gov

Studies on fish have also shed light on the bioaccumulation potential of TBPH. In the Atlantic killifish (Fundulus heteroclitus), dietary exposure to high concentrations of TBPH resulted in bioaccumulation, although only a small fraction (<0.5%) of the ingested TBPH was retained by the fish after 28 days. nih.gov This suggests that while bioaccumulation occurs, the efficiency of uptake from the diet may be low. The study also determined the time to reach 50% of the 28-day concentration (a measure of uptake rate), which was estimated to be 13 days. nih.gov The elimination of TBPH from the killifish was also studied, with an estimated depuration half-life of 22 days. nih.gov However, in a study of Great Lakes fishes, TBPH was not detected in the fish tissue, even though it was present in the surrounding air and water, indicating that biotransformation processes could be influencing its accumulation. nih.gov

**Interactive Table: Bioaccumulation Factors for TBPH and its Metabolite in *Lumbriculus variegatus***

| Chemical Compound | Biota-Sediment Accumulation Factor (BSAF) (kg organic carbon/kg lipid) |

| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | 0.254 nih.gov |

| Mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP) | 1.50 nih.gov |

Trophic Magnification and Food Web Transfer Dynamics in Ecosystems

Trophic magnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. Direct, quantitative studies to determine the trophic magnification factor (TMF) of TBPH in a complete food web are limited. A TMF greater than 1 is generally considered evidence of biomagnification.

Despite the lack of specific TMF studies, the detection of TBPH in various species at different trophic levels in the environment suggests its potential for food web transfer. For instance, TBPH has been identified in marine mammals, which occupy high trophic positions. researchgate.net Its structural similarity to other persistent and bioaccumulative substances, such as some polybrominated diphenyl ethers (PBDEs) and bis(2-ethylhexyl) phthalate (B1215562) (DEHP), further supports the plausibility of its transfer through the food chain. nih.govwikipedia.org The detection of TBPH in estuarine bivalves also points to its entry into aquatic food webs at lower trophic levels. nih.gov However, some research has indicated a low bioaccumulation potential in these organisms, suggesting that trophic transfer may not be highly efficient. nih.gov More comprehensive field studies tracking the movement of TBPH through entire food webs are needed to definitively quantify its trophic magnification potential.

Analytical Methodologies for Environmental Monitoring of Bis Pentabromobenzyl Tetrabromophthalate

Structure Activity Relationship Sar and Quantitative Structure Property Relationship Qspr Studies for Environmental Behavior of Bis Pentabromobenzyl Tetrabromophthalate

Derivation of Predictive Models for Environmental Fate Parameters (e.g., persistence, partitioning)

Predictive models for the environmental fate of chemical substances are frequently developed using QSPR, which establishes a correlation between the molecular structure of a chemical and its physicochemical properties. acs.orgnih.gov For bis(pentabromobenzyl) tetrabromophthalate, a molecule characterized by a high degree of bromination and a large molecular weight, its environmental fate is likely governed by properties such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure.

Given the structural similarities to other high-molecular-weight BFRs, it is anticipated that this compound exhibits very low water solubility and a high log Kow value. These properties suggest a strong tendency to partition from water into organic phases, such as soil, sediment, and biota. diva-portal.orgqub.ac.uknih.gov The persistence of such a compound in the environment is also a key parameter. Its highly brominated structure likely confers significant resistance to degradation. The half-life of a substance in various environmental compartments (air, water, soil, sediment) is a critical indicator of its persistence. For instance, the highly brominated decabromodiphenyl ether (BDE-209) has a debromination half-life of over 10 years in sediment. nih.gov It is plausible that this compound would exhibit similar long-term persistence.

QSPR models for predicting these parameters are often built using molecular descriptors calculated from the chemical structure. These descriptors can include constitutional indices, topological indices, and quantum-chemical parameters. For a complex molecule like this compound, a multi-descriptor approach would be necessary to develop robust predictive models.

| Parameter | Predicted Value Range | Implication for Environmental Behavior |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High (>7) | Strong affinity for organic matter; likely to partition to soil, sediment, and biota. nih.gov |

| Water Solubility | Very Low (<1 µg/L) | Limited mobility in aqueous systems; primarily associated with particulate matter. epa.gov |

| Vapor Pressure | Very Low | Low potential for long-range atmospheric transport in the gaseous phase. epa.gov |

| Persistence (Half-life in sediment) | Long (>1 year) | Resistant to degradation, leading to long-term presence in the environment. nih.gov |

Correlating Molecular Structure with Environmental Persistence and Bioaccumulation Potential

The molecular structure of this compound directly influences its environmental persistence and bioaccumulation potential. Key structural features include the high number of bromine atoms, the presence of two pentabromobenzyl groups, and a central tetrabromophthalate core.

The high degree of bromination is a significant factor contributing to its persistence. The carbon-bromine bonds are strong and not easily broken by microbial or abiotic degradation processes. nih.gov This resistance to breakdown leads to a long environmental half-life. The large molecular size and cross-sectional diameter of this compound may, however, limit its uptake across biological membranes, potentially reducing its bioaccumulation factor compared to smaller BFRs. nih.gov

The bioaccumulation of novel BFRs is influenced by factors such as the lipid content of organisms and the octanol-water partition coefficient (log Kow) of the chemical. nih.gov While a high log Kow suggests a high potential for bioaccumulation, the large molecular size can hinder membrane transport, a phenomenon known as the "molecular weight cutoff."

| Structural Feature | Influence on Persistence | Influence on Bioaccumulation |

|---|---|---|

| High Bromine Content (14 Br atoms) | Increases resistance to degradation, leading to high persistence. nih.gov | Increases lipophilicity, but may not directly correlate with high bioaccumulation due to molecular size. |

| Large Molecular Weight | Contributes to low volatility and persistence in soil and sediment. | May limit uptake across biological membranes, potentially reducing the bioaccumulation factor. nih.gov |

| Two Pentabromobenzyl Groups | Adds to the overall stability and hydrophobicity of the molecule. | Increases the overall size and may sterically hinder interactions with biological molecules. |

| Tetrabromophthalate Core | Provides a stable central structure resistant to degradation. | Contributes to the rigidity and planarity of the molecule, which can influence biological interactions. |

Computational Chemistry Approaches in Environmental Risk Assessment

Computational chemistry offers powerful tools for the environmental risk assessment of chemicals like this compound, for which empirical data may be limited. acs.org Density Functional Theory (DFT) is one such method that can be used to calculate a variety of molecular properties and reactivity parameters. acs.org These calculations can provide insights into the molecule's stability, reactivity, and potential for transformation in the environment.

For instance, DFT can be used to calculate the bond dissociation energies of the carbon-bromine bonds, providing an indication of the likelihood of debromination, a common degradation pathway for BFRs. nih.gov Molecular dynamics simulations can be employed to study the interactions of this compound with environmental matrices such as soil organic matter or biological membranes. acs.org These simulations can help to predict the partitioning behavior and bioavailability of the compound.

Furthermore, computational models can be used to predict the toxicity of the compound to various organisms. By comparing the structure of this compound to that of known toxicants, it is possible to identify potential modes of action and to estimate its ecotoxicological effects. acs.org

| Computational Method | Application | Predicted Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular properties and reactivity parameters. acs.org | High chemical stability and resistance to degradation. |

| Molecular Dynamics (MD) Simulations | Study of interactions with environmental and biological systems. acs.org | Strong binding to soil and sediment; limited transport across biological membranes. |

| Quantitative Structure-Toxicity Relationship (QSTR) | Prediction of ecotoxicological effects. | Potential for adverse effects based on structural alerts, though likely requiring high exposure levels. |

Comparative Analysis of Environmental Behavior with Legacy Brominated Flame Retardants

A comparative analysis of the environmental behavior of this compound with that of legacy BFRs, such as the components of commercial polybrominated diphenyl ether (PBDE) mixtures, is essential for understanding its relative risk. researchgate.net The most relevant comparator among legacy BFRs is decabromodiphenyl ether (BDE-209), due to its high degree of bromination and large molecular size.

Both this compound and BDE-209 are expected to have very low water solubility and high log Kow values, leading to their accumulation in soil and sediment. qub.ac.uknih.gov The persistence of both compounds is also likely to be high due to their extensive bromination. However, there are structural differences that could lead to variations in their environmental behavior. The presence of ester linkages in this compound could potentially be a site for hydrolytic degradation, although the steric hindrance from the bulky brominated groups may limit this process.

In terms of bioaccumulation, lower brominated PBDEs are known to bioaccumulate more than higher brominated congeners. epa.gov While BDE-209 can be taken up by organisms, its bioaccumulation is often lower than that of less brominated congeners. nih.govnih.gov It is anticipated that this compound would follow a similar pattern, with its large size limiting its bioaccumulation potential relative to smaller BFRs.

| Property | This compound (Predicted) | Decabromodiphenyl Ether (BDE-209) (Reported) | Comparative Remarks |

|---|---|---|---|

| Molecular Weight | ~1385 g/mol | ~959 g/mol | Both are high molecular weight compounds. |

| Number of Bromine Atoms | 14 | 10 | Both are highly brominated. |

| Log Kow | High (>7) | High (~9.97) | Both are highly lipophilic. |

| Persistence | High | High (sediment half-life >10 years). nih.gov | Both are expected to be highly persistent. |

| Bioaccumulation Potential | Low to Moderate | Low to Moderate (limited by molecular size). nih.govnih.gov | Both are likely to have limited bioaccumulation due to their large size. |

Synthetic Approaches and Precursor Chemistry of Bis Pentabromobenzyl Tetrabromophthalate

Current Industrial Synthesis Pathways and Raw Material Considerations

The industrial production of Bis(pentabromobenzyl) tetrabromophthalate is not explicitly detailed in publicly available literature. However, a logical synthetic route can be inferred from the known synthesis of its constituent parts and analogous compounds. The primary pathway would involve the synthesis of two key precursors: Tetrabromophthalic Anhydride (B1165640) and Pentabromobenzyl Bromide .

The final step would then be the esterification of tetrabromophthalic acid (derived from the anhydride) with pentabromobenzyl bromide. This is analogous to the synthesis of other phthalate-based flame retardants like bis(2-ethylhexyl) tetrabromophthalate (TBPH), which is produced by the reaction of tetrabromophthalic anhydride with 2-ethylhexanol. wikipedia.org

Synthesis of Tetrabromophthalic Anhydride:

Tetrabromophthalic anhydride is a crucial intermediate. freightamigo.com It is typically prepared by the bromination of phthalic anhydride. nih.govguidechem.com Industrial methods often involve reacting phthalic anhydride with bromine in the presence of a catalyst and a solvent system, such as fuming sulfuric acid (oleum). thechemco.com One described method involves the reaction in 60% oleum (B3057394), which also serves to oxidize the hydrogen bromide byproduct back to bromine. thechemco.com The process can also be carried out using a mixture of concentrated sulfuric acid and hydrogen peroxide with an iodine catalyst. guidechem.com The reaction with water is exothermic and can be vigorous, a factor that needs careful control in an industrial setting. thechemco.com

Synthesis of Pentabromobenzyl Bromide:

Pentabromobenzyl bromide is another essential precursor. Its synthesis generally starts from toluene (B28343). The process involves two main stages: the perbromination of the aromatic ring followed by the bromination of the methyl group. google.comnih.gov A common industrial approach is a one-pot synthesis where toluene is first reacted with elemental bromine in the presence of a Friedel-Crafts catalyst like aluminum chloride (AlCl₃) to produce pentabromotoluene (B47190). google.comnih.gov Subsequently, the methyl group of pentabromotoluene is brominated using a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) and elemental bromine to yield pentabromobenzyl bromide. google.com The purity of the final product is critical for its application in flame retardants. google.com

Final Esterification Step:

The final stage in the production of this compound would likely involve the reaction of the sodium salt of tetrabromophthalic acid (formed by reacting the anhydride with a base) with pentabromobenzyl bromide. A patent for the synthesis of allylic esters of tetrabromophthalic acid describes a two-step process where the half-ester sodium salt is first formed and then reacted with an allylic halide. sapub.org A similar principle could be applied here.

Alternatively, a direct esterification of tetrabromophthalic anhydride with pentabromobenzyl alcohol could be considered, though the synthesis of pentabromobenzyl alcohol would add another step. The synthesis of similar phthalates often utilizes a catalyst, and the reaction conditions would need to be optimized for industrial-scale production. wikipedia.org

Raw Material Considerations:

| Raw Material | Role in Synthesis | Key Considerations |

| Phthalic Anhydride | Starting material for Tetrabromophthalic Anhydride | Purity, availability, and cost. |

| Bromine | Brominating agent for both precursors | Highly corrosive and hazardous, requiring specialized handling and equipment. |

| Toluene | Starting material for Pentabromobenzyl Bromide | Purity and handling of a flammable solvent. |

| Sulfuric Acid/Oleum | Solvent and catalyst for bromination | Highly corrosive and hazardous, with significant waste generation. |

| Aluminum Chloride (AlCl₃) | Catalyst for Friedel-Crafts reaction | Moisture sensitive and requires careful handling. |

| Radical Initiators (e.g., AIBN) | Catalyst for side-chain bromination | Thermal stability and handling precautions. |

Exploration of Alternative Synthetic Methodologies for Reduced Environmental Impact

The conventional synthesis pathways for brominated flame retardants often involve harsh reagents and generate significant waste streams, prompting research into more environmentally benign alternatives.

For the synthesis of tetrabromophthalic anhydride, alternatives to the use of oleum are desirable. Research into greener bromination methods focuses on using less hazardous reagents and solvents.

In the synthesis of pentabromobenzyl bromide, replacing hazardous solvents like carbon tetrachloride with greener alternatives is a key goal. google.com

More broadly, the development of polymeric brominated flame retardants is seen as a strategy to reduce the bioavailability and environmental persistence of these compounds. mdpi.combsef.com While this compound is a discrete molecule, the principles of designing larger, less mobile molecules are relevant to the development of safer flame retardants.

Impurity Profiling and By-product Formation during Synthesis and Manufacturing

The manufacturing process of this compound can lead to the formation of various impurities and by-products, which can affect the final product's performance and toxicological profile.

Impurities from Tetrabromophthalic Anhydride Synthesis:

The bromination of phthalic anhydride can result in the formation of under-brominated species (e.g., tri- and di-bromophthalic anhydrides) if the reaction is incomplete. Over-bromination is less likely. Sulfonated by-products can also form when using oleum as a solvent. thechemco.com

Impurities from Pentabromobenzyl Bromide Synthesis:

The synthesis of pentabromobenzyl bromide from toluene can lead to several impurities. google.com These include:

Under-brominated toluenes: Such as tribromotoluene and tetrabromotoluene, if the aromatic bromination is not complete.

Pentabromotoluene: The precursor to the final product, which may remain if the side-chain bromination is incomplete. google.com

Other brominated species: Depending on the reaction conditions.

A patent for the synthesis of pentabromobenzyl bromide specifies that the sum of residual by-products like tribromotoluene, tetrabromotoluene, and pentabromotoluene should be below 5000 ppm. google.com

Impurities from the Final Esterification Step:

The final esterification reaction could result in the formation of mono-esterified products (mono(pentabromobenzyl) tetrabromophthalate) if the reaction does not go to completion. Residual unreacted precursors, such as tetrabromophthalic acid and pentabromobenzyl bromide, could also be present in the final product.

Potential By-products and their Significance:

| Potential Impurity/By-product | Origin | Significance |

| Tribromotoluene, Tetrabromotoluene | Incomplete bromination of toluene | Can affect the thermal stability and flame retardant properties of the final product. |

| Pentabromotoluene | Incomplete side-chain bromination | A known impurity that needs to be controlled to ensure product quality. google.com |

| Mono(pentabromobenzyl) tetrabromophthalate | Incomplete esterification | May alter the physical and flame-retardant properties of the final product. |

| Sulfonated aromatics | Use of oleum in synthesis | Can affect the purity and performance of the flame retardant. |

Application of Green Chemistry Principles in Flame Retardant Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and other flame retardants, several principles are particularly relevant. emerald.complasticsengineering.org

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This can be achieved by optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of this compound involves addition reactions (bromination) and a condensation reaction (esterification), and optimizing these for high yields is key.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes exploring alternatives to hazardous reagents like oleum and certain organic solvents. emerald.complasticsengineering.org

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. The move towards higher molecular weight and polymeric flame retardants is an example of this principle in action, as it can reduce bioavailability. bsef.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. Research into solvent-free reactions or the use of greener solvents is an active area.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. While the direct precursors for this compound are petrochemical-based, broader research into bio-based flame retardants is ongoing. plasticsengineering.org

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. The use of catalysts in both the bromination and esterification steps is a key feature of the synthesis.

The development of more sustainable flame retardants is a continuous process, driven by both regulatory pressures and a growing awareness of the environmental impact of these essential chemicals. emerald.complasticsengineering.org

Regulatory and Policy Framework for a Novel Brominated Flame Retardant

A Note on Chemical Identity: The following article focuses on the chemical compound Bis(2-ethylhexyl) tetrabromophthalate (TBPH), a substance with significant documentation regarding its regulatory and policy framework. The initially requested compound, "this compound," does not appear in publicly available scientific literature or regulatory databases. It is presumed that the intended subject of this article is the widely recognized and regulated novel brominated flame retardant, TBPH.

Regulatory and Policy Framework for Bis 2 Ethylhexyl Tetrabromophthalate

The global regulatory landscape for chemical substances is in a constant state of evolution, driven by advancements in scientific understanding of their potential impacts on human health and the environment. Novel flame retardants, such as Bis(2-ethylhexyl) tetrabromophthalate (TBPH), have come under increasing scrutiny as they are introduced as alternatives to legacy flame retardants, many of which have been phased out due to their adverse effects. This section details the regulatory and policy framework surrounding TBPH, a compound that exemplifies the challenges and strategies associated with managing new and emerging chemical risks.

Research Gaps and Future Directions in Bis Pentabromobenzyl Tetrabromophthalate Studies

Addressing Data Deficiencies in Measured Environmental Parameters

A fundamental and glaring research gap for Bis(pentabromobenzyl) tetrabromophthalate is the profound lack of measured data on its presence and concentration in any environmental compartment. While studies have begun to quantify other NBFRs, specific monitoring data for this compound in air, water, soil, sediment, or biota are conspicuously absent from current scientific literature. nih.gov This data deficiency severely hampers any attempt at exposure and risk assessment.

To illustrate the type of data required, the table below shows environmental concentrations reported for a different, more studied NBFR, Bis(2-ethylhexyl) tetrabromophthalate (TBPH). Future research must prioritize the development of analytical methods capable of detecting and quantifying this compound and subsequently apply these methods to a wide range of environmental samples globally. researchgate.net

Table 1: Example of Measured Environmental Concentrations for the Analogue Compound Bis(2-ethylhexyl) tetrabromophthalate (TBPH) This table illustrates the type of data needed for this compound.

| Environmental Matrix | Location | Concentration Range |

| Indoor Dust | United States | 0.05 - 14 µg/g |

| Indoor Dust | China | ND - 4.9 µg/g |

| Outdoor Air (Gas + Particle) | Great Lakes, USA | 0.05 - 32 pg/m³ |

| Sewage Sludge | United States | Detected, various concentrations |

| Sediment | Taihu Lake, China | ND - 2.8 ng/g dw |

| Data sourced from various environmental studies on TBPH and other NBFRs. researchgate.nethealthvermont.gov |

Future work should focus on monitoring programs that specifically target potential sources, such as manufacturing facilities, waste disposal sites, and areas with high concentrations of electronic waste. nih.gov Establishing baseline environmental concentrations is the first critical step toward understanding the compound's fate and transport.

Advancing Understanding of Long-term Environmental Impacts and Cumulative Exposures

The long-term environmental consequences of persistent organic pollutants are a major concern. For large, heavily brominated compounds like this compound, there is a high potential for persistence in the environment and bioaccumulation in food webs. However, specific studies on its degradation, bioaccumulation potential, and long-term ecological effects are nonexistent.

Research on analogous compounds like decabromodiphenyl ethane (B1197151) (DBDPE) has shown increasing concentrations in sediments over time, indicating their persistence and potential to act as long-term sources of contamination. nih.gov Studies on other BFRs have also revealed potential for neurotoxicity, reproductive and developmental toxicity, and disruption of the thyroid hormone system in organisms. nih.govnih.govnih.gov Given the structural characteristics of this compound, it is plausible that it could exert similar toxic effects.

A crucial area for future research is the investigation of cumulative exposures. Humans and wildlife are exposed to a complex mixture of various flame retardants, not just single compounds. bohrium.comresearchgate.net Understanding the combined or synergistic effects of this compound with other BFRs and environmental contaminants is essential for a realistic risk assessment. This requires moving beyond single-chemical studies to more complex mixture toxicity assessments. bohrium.com

Refinement of Predictive Modeling for Emerging Brominated Flame Retardants

In the absence of empirical data, predictive modeling offers a way to estimate the properties and potential risks of data-poor chemicals. For this compound, in silico tools could be used to predict its physicochemical properties, environmental fate, and toxicological endpoints. However, the accuracy of these models for complex, high molecular weight NBFRs needs significant refinement.

Recent advancements in machine learning and quantitative structure-activity relationship (QSAR) models show promise for predicting the properties of flame retardants. acs.orgresearchgate.net These models can be trained on existing data from other BFRs to forecast the behavior of novel compounds. For example, machine learning algorithms have been used to predict the flame retardancy index of polymeric nanocomposites and to identify potential metabolites of flame retardants. acs.orgfrontiersin.org

A significant research gap is the validation of these predictive models for compounds like this compound. Future efforts should focus on:

Expanding Databases: Compiling robust datasets for a wider range of BFRs to improve the training and accuracy of predictive models. frontiersin.org

Metabolite Prediction: Using in silico tools to predict potential breakdown products, as metabolites can sometimes be more toxic than the parent compound. nih.gov

Model Validation: Generating targeted experimental data for key parameters (e.g., water solubility, octanol-water partition coefficient, degradation half-life) of this compound to validate and refine model predictions.

Interdisciplinary Research Needs and Collaborative Frameworks for Comprehensive Assessment

The comprehensive assessment of an emerging contaminant with significant data gaps, such as this compound, cannot be accomplished by a single scientific discipline. It requires a concerted, interdisciplinary effort. bohrium.comresearchgate.net

Addressing the challenges posed by this and other NBFRs necessitates a collaborative framework that integrates expertise from various fields:

Analytical Chemistry: To develop sensitive methods for detection and quantification in complex environmental and biological matrices. nih.gov

Environmental Science: To study the compound's fate, transport, and distribution in ecosystems.

Toxicology and Ecotoxicology: To assess its hazards to human health and various organisms, including long-term and mixture effects. nih.govnih.gov

Computational Modeling: To predict properties and risks in the absence of experimental data. frontiersin.org

Policy and Regulatory Science: To translate scientific findings into effective management strategies and informed substitution of hazardous chemicals. nih.govnih.gov

Frameworks for chemical alternatives assessment and risk management, such as those developed under REACH in Europe or by the U.S. EPA, provide models for how such an integrated approach can be structured. nih.govnih.govepa.gov Establishing international collaborative projects would facilitate the sharing of data, methodologies, and expertise, preventing duplication of effort and accelerating the generation of knowledge needed to assess and manage the potential risks of this compound. bohrium.comresearchgate.net Such a proactive, multidisciplinary strategy is essential to avoid repeating the past environmental problems caused by legacy flame retardants.

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Methodological Answer :

- Feasibility : Assess synthetic scalability and analytical resource requirements.

- Novelty : Focus on understudied endpoints (e.g., endocrine disruption at sub-ppm levels).

- Ethical : Adopt green chemistry principles to minimize waste during synthesis.

- Relevance : Align with regulatory priorities (e.g., EU REACH, EPA TSCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.